molecular formula C15H13N3 B12530783 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine CAS No. 695215-36-2

2-(1-Benzyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B12530783
CAS No.: 695215-36-2
M. Wt: 235.28 g/mol
InChI Key: SYILINNBKCIDGB-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-benzyl-3-pyrazolecarboxaldehyde with 2-aminopyridine under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with nucleophilic sites on proteins and nucleic acids allows it to influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic sites in biological systems. This structural feature also influences its reactivity, making it a versatile compound for various applications.

Properties

CAS No.

695215-36-2

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(1-benzylpyrazol-3-yl)pyridine

InChI

InChI=1S/C15H13N3/c1-2-6-13(7-3-1)12-18-11-9-15(17-18)14-8-4-5-10-16-14/h1-11H,12H2

InChI Key

SYILINNBKCIDGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

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